molecular formula C20H21N3O3 B12197743 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12197743
M. Wt: 351.4 g/mol
InChI Key: NWRBXMKQFXLZDD-UHFFFAOYSA-N
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Description

3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by the introduction of the butoxy group and the formation of the oxadiazole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production times .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the butoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
  • 4-butoxy-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

Uniqueness

Compared to similar compounds, 3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its unique combination of functional groups and the presence of the oxadiazole ring.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O3/c1-3-4-12-25-17-7-5-6-16(13-17)20(24)21-19-18(22-26-23-19)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24)

InChI Key

NWRBXMKQFXLZDD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C

Origin of Product

United States

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